molecular formula C5H8N2O B1317537 2-Methoxymethyl-1H-imidazole CAS No. 102644-75-7

2-Methoxymethyl-1H-imidazole

Cat. No.: B1317537
CAS No.: 102644-75-7
M. Wt: 112.13 g/mol
InChI Key: WBQTVZALNOJHNB-UHFFFAOYSA-N
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Description

2-Methoxymethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H8N2O It is a derivative of imidazole, characterized by the presence of a methoxymethyl group attached to the second carbon of the imidazole ring

Biochemical Analysis

Biochemical Properties

2-Methoxymethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context . Additionally, this compound can bind to certain proteins, altering their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic and lead to adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a sharp increase in toxicity beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound can accumulate in certain tissues, depending on its affinity for specific binding sites . This distribution can affect its overall activity and function within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins, affecting cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazoles.

Scientific Research Applications

2-Methoxymethyl-1H-imidazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

    Imidazole: The parent compound, widely used in various chemical and biological applications.

    1-Methylimidazole: A methylated derivative with different chemical and biological properties.

    2-Methylimidazole: Another methylated derivative with distinct reactivity and applications.

Uniqueness: 2-Methoxymethyl-1H-imidazole is unique due to the presence of the methoxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQTVZALNOJHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567435
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102644-75-7
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1H-imidazole
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